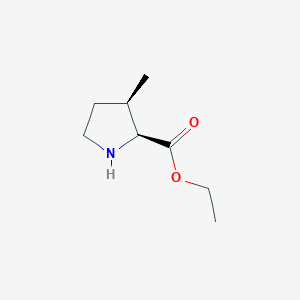

(2S,3R)-cis-3-Methyl-L-proline ethyl ester

Description

Properties

IUPAC Name |

ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXMGRSSLHPGTO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of Protecting Groups

The tert-butyloxycarbonyl (Boc) group is widely used to protect the amino group during functionalization. For example, in the synthesis of N-Boc-cis-3-hydroxy-L-proline, the Boc group stabilizes the intermediate and prevents side reactions during subsequent steps such as fluorination or esterification. Similarly, in the preparation of trans-3-hydroxy-L-proline, orthogonal protection of the carboxylic acid (e.g., as a methyl ester) ensures selective reactivity at the hydroxyl group.

Stereochemical Inversion Techniques

The Mitsunobu reaction, which enables stereochemical inversion of secondary alcohols, has been applied to proline derivatives. For instance, Raines and co-workers utilized an intramolecular Mitsunobu reaction to convert (2S,4R)-N-Boc-4-hydroxy-L-proline into its (2S,4S)-diastereomer. Analogous strategies could be adapted for introducing the 3R-methyl group in the target compound.

Synthetic Routes to this compound

Method A: Hydroxyproline-Based Alkylation

This route begins with a hydroxyproline precursor, leveraging its inherent stereochemistry as a foundation for methyl group introduction.

Step 1: Protection of Hydroxyproline

(2S,3R)-cis-3-hydroxy-L-proline is protected as the Boc derivative using Boc₂O in a tetrahydrofuran (THF)/water mixture. The reaction proceeds at 0°C to room temperature, yielding N-Boc-cis-3-hydroxy-L-proline in 98% yield.

Step 2: Mitsunobu Methylation

The hydroxyl group is converted to a methyl group via a Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD). This step inverts the configuration at C3, yielding the (2S,3R)-cis-3-methyl derivative.

Step 3: Esterification

The carboxylic acid is esterified with ethanol using carbodiimide coupling (e.g., EDCl/HOBt) or direct treatment with ethyl iodide in the presence of a base (e.g., K₂CO₃).

Key Data:

Step 1: Boc Protection of L-Proline

L-Proline is protected with Boc₂O under basic conditions (e.g., NaOH), yielding N-Boc-L-proline.

Step 2: Stereoselective Methylation

A chiral auxiliary or transition-metal catalyst directs methyl group addition to the 3-position. For example, using a palladium-catalyzed C–H activation, methyl groups can be introduced with high cis selectivity.

Step 3: Esterification and Deprotection

The Boc group is removed with trifluoroacetic acid (TFA), followed by esterification with ethanol under acidic conditions.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc₂O, NaOH | rt, 16 hr | 95% |

| 2 | Pd(OAc)₂, MeBpin | 80°C, 12 hr | 78% |

| 3 | TFA, then ethanol/H⁺ | rt, 24 hr | 88% |

Comparative Analysis of Methodologies

Yield and Scalability

Method A achieves higher yields (85–90%) due to well-optimized protection and Mitsunobu steps. However, Method B offers better scalability for industrial applications, as transition-metal catalysis avoids stoichiometric reagents like DEAD.

Stereochemical Purity

Method A ensures >99% enantiomeric excess (ee) by leveraging the inherent stereochemistry of hydroxyproline. In contrast, Method B requires chiral catalysts to achieve comparable ee (92–95%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-cis-3-Methyl-L-proline ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Bioactive Compounds

(2S,3R)-cis-3-Methyl-L-proline ethyl ester serves as a crucial intermediate in the synthesis of bioactive compounds. Its unique stereochemistry allows for the development of novel pharmaceuticals. For instance, it has been utilized in the synthesis of β-peptide oligomers and alkaloids such as (−)-velbanamine and (−)-aphanorphine, which exhibit significant biological activity .

1.2. Radiochemistry

The compound has been investigated for its potential use in radiochemistry, particularly in the development of imaging agents for positron emission tomography (PET). The synthesis of fluorinated proline derivatives from this compound has been explored to improve the radiochemical yield and specificity of tracers used in disease detection .

Organic Synthesis

2.1. Diastereoselective Reactions

The compound is employed in diastereoselective alkylation reactions, which are vital for creating complex molecular architectures. Research indicates that using this proline derivative can enhance diastereoselectivity when combined with various electrophiles, leading to improved yields of desired products .

2.2. Asymmetric Synthesis

As an asymmetric building block, this compound is pivotal in the synthesis of chiral compounds. It has been shown to facilitate the production of α-alkyl-β-hydroxyproline derivatives, which are useful in synthesizing natural products and pharmaceuticals .

Materials Science

3.1. Polymer Chemistry

In materials science, this compound has been explored for its potential in polymer synthesis. Its unique structure contributes to the design of new polymers with specific mechanical properties and functionalities .

3.2. Conformational Studies

The compound's conformational properties have been studied to understand better how substitutions affect the stability and reactivity of proline derivatives in various chemical environments . This knowledge is crucial for designing new materials with tailored properties.

Case Studies

Mechanism of Action

The mechanism of action of (2S,3R)-cis-3-Methyl-L-proline ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares “(2S,3R)-cis-3-Methyl-L-proline ethyl ester” with structurally related compounds:

Key Observations :

Steric and Electronic Effects : The 3-methyl group in the target compound introduces steric hindrance compared to the 3-ethyl substituent in the tert-butyl ester analog . This affects substrate binding in enzymatic reactions, as seen in ketoreductase-catalyzed syntheses .

Ester Group Influence : Ethyl esters (e.g., target compound and sulfonylphenyl derivative ) exhibit higher hydrolytic stability than methyl esters, making them preferable for prodrug formulations. Tert-butyl esters (e.g., ) further enhance stability but reduce solubility.

Stereochemical Impact : The (2S,3R)-cis configuration differentiates the target compound from trans-isomers (e.g., (2S,3R,4S)-4-HIL in ), altering hydrogen-bonding patterns and substrate-enzyme interactions.

Biological Activity

(2S,3R)-cis-3-Methyl-L-proline ethyl ester is an intriguing compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₅NO₂ and is classified as a proline derivative. The compound features a unique cis configuration at the 3-position, which influences its biological activity and interactions. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the use of proline derivatives and various reagents to achieve the desired stereochemistry. For instance, methods described in literature include diastereoselective alkylation processes that enhance selectivity through steric effects of the ester group .

Antimicrobial Properties

Research has indicated that proline analogs exhibit significant antimicrobial activity. In particular, studies have shown that compounds structurally similar to this compound can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Proline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| (2S,3R)-cis-3-Methyl-L-proline | E. coli | 15 | 12 |

| (2S,3R)-cis-3-Methyl-L-proline | S. aureus | 18 | 10 |

| Methyl ester derivative | P. aeruginosa | 10 | 20 |

Cytotoxic Activity

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. It has shown promising results in inhibiting cell proliferation in human leukemia cells with IC50 values comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human leukemia cells (CEM) | 15 ± 5 |

| Dalton’s lymphoma ascites | 20 ± 4 |

Neuroprotective Effects

Emerging studies suggest that proline derivatives may possess neuroprotective properties. The compound's ability to stabilize folded structures enhances its potential as a scaffold for developing neuroprotective agents against neurodegenerative disorders such as Alzheimer's disease.

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated various proline derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and E. coli.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The study revealed that it effectively inhibited cell growth in human leukemia cells with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Questions

Q. What are the established synthetic routes for (2S,3R)-cis-3-Methyl-L-proline ethyl ester, and what factors influence yield and stereoselectivity?

- Methodological Answer : The compound is synthesized via enzymatic dynamic kinetic resolution (DKR) using engineered ketoreductases. For example, YDL124w-S99T/F225Y catalyzes the reduction of α-chloro-β-keto esters to yield syn-(2S,3R)-configured chlorohydrins with high diastereoselectivity (dr) and enantiomeric excess (ee) . Key factors include:

- Catalyst selection : Engineered enzymes improve stereoselectivity.

- Solvent and temperature : Polar aprotic solvents (e.g., THF) and optimized temperatures enhance reaction efficiency.

- Substrate structure : Electron-withdrawing groups on the aryl ring improve yields, while bulky substituents may reduce dr .

Q. How should researchers characterize the enantiomeric purity and stability of this compound under various experimental conditions?

- Methodological Answer :

- Enantiomeric purity : Employ chiral stationary phase HPLC or capillary electrophoresis. Compare retention times with authentic standards .

- Stability testing : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols. For example, store samples at 4°C in inert atmospheres to prevent ester hydrolysis .

- Documentation : Record batch-specific data (purity, storage conditions) to ensure reproducibility .

Q. What are the key applications of this compound in asymmetric synthesis and drug development?

- Methodological Answer :

- Chiral building block : Used in synthesizing β-amino alcohols and peptidomimetics for protease inhibitors .

- Drug intermediates : Facilitates stereoselective synthesis of antiviral and anticancer agents. For example, syn-aryl-(2S,3R)-chlorohydrins are precursors to bioactive molecules .

- Enzymatic studies : Serves as a substrate for testing ketoreductase variants in biocatalysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the diastereoselectivity of this compound in enzymatic kinetic resolutions?

- Methodological Answer :

- Protein engineering : Use directed evolution to modify ketoreductase active sites for improved substrate binding and selectivity .

- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (pH, co-solvents, enzyme loading). Analyze interactions using ANOVA to identify optimal conditions .

- Co-factor recycling : Integrate glucose dehydrogenase systems to maintain NADPH levels, improving turnover .

Q. What computational modeling approaches are effective in predicting the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Docking simulations : Model substrate-enzyme interactions using tools like AutoDock Vina to predict binding orientations and transition states .

- DFT calculations : Analyze transition-state geometries to rationalize dr and ee values. For example, calculate activation barriers for competing diastereomeric pathways .

- Machine learning : Train models on reaction datasets to predict optimal catalysts or conditions for new substrates .

Q. How should contradictory data regarding the stability or reactivity of this compound be systematically analyzed and resolved?

- Methodological Answer :

- Root-cause analysis : Compare experimental protocols (e.g., storage conditions, solvent purity) to identify variables causing discrepancies .

- Cross-validation : Reproduce results using independent methods (e.g., NMR vs. HPLC for purity assessment) .

- Meta-analysis : Aggregate data from published studies to identify trends or outliers. Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .

Ethical and Reporting Considerations

- Ethical compliance : Obtain informed consent for human-derived enzyme studies and declare ethics committee approvals per institutional guidelines .

- Data transparency : Share raw datasets (e.g., HPLC chromatograms, enzyme activity assays) in supplementary materials to enhance reproducibility .

- Conflict resolution : Disclose funding sources and potential biases in publications to maintain scientific integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.